Docosyltrimethylammonium chloride
Overview
Description
Docosyltrimethylammonium chloride (DCTMACl) is a cationic surfactant that has been studied for its interactions with other surfactants and its potential applications in electrochemical sensors. In the context of surfactant interactions, DCTMACl has been investigated for its behavior in mixed films with sodium docosyl sulfate, particularly in the presence of cetyl alcohol. These studies have revealed insights into the electrostatic interactions that occur within these films when spread on aqueous solutions . Additionally, DCTMACl has been utilized to modify glassy carbon electrodes, demonstrating its utility in the simultaneous determination of dopamine (DA) and ascorbic acid (AA) using differential pulse voltammetry (DPV). This application takes advantage of the surfactant's positive charge to differentiate between the positively charged DA and the negatively charged AA, allowing for their separate detection .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of DCTMACl, they do mention the use of similar ammonium chloride compounds in synthetic applications. For example, difluoromethyltri(n-butyl)ammonium chloride has been used as a difluorocarbene source for the difluoromethylation of various nucleophiles . This suggests that ammonium chloride surfactants, including DCTMACl, may be synthesized through related methods involving the introduction of functional groups to the ammonium chloride core structure.
Molecular Structure Analysis
The molecular structure of DCTMACl is characterized by a long hydrocarbon chain (docosyl) attached to a trimethylammonium head group with a chloride counterion. The structure is responsible for its surfactant properties, as the hydrophobic tail and hydrophilic head allow it to interact with both organic and aqueous phases. The permanent dipole moments of molecules like DCTMACl can be deduced from surface potential measurements, as demonstrated in the study of mixed films with cetyl alcohol .
Chemical Reactions Analysis
The chemical reactivity of DCTMACl in the context of electrochemical sensors is highlighted by its ability to modify electrode surfaces to facilitate the detection of specific molecules. The modification of glassy carbon electrodes with DCTMACl creates a positively charged film that can attract or repel charged species in solution, thus affecting their oxidation peak potentials and currents during voltammetry . This indicates that DCTMACl can participate in electrostatic interactions that are crucial for its function in sensor applications.
Physical and Chemical Properties Analysis
DCTMACl exhibits properties typical of cationic surfactants, such as the ability to form films at interfaces and to interact electrostatically with other charged molecules. The studies have shown that DCTMACl can form mixed films with other surfactants and that these interactions can be influenced by factors such as the presence of cetyl alcohol and the ionic strength of the underlying aqueous solution . Furthermore, the electrochemical properties of DCTMACl-modified electrodes have been characterized, demonstrating the surfactant's potential for enhancing the selectivity and sensitivity of electrochemical sensors .
Scientific Research Applications
Electrochemical Analysis : Luo et al. (2010) utilized a glassy carbon electrode modified with DTMACl for the simultaneous determination of dopamine (DA) and ascorbic acid (AA) using differential pulse voltammetry. This method showed improved detection limits and was applied for the determination of DA and AA in injections (Luo et al., 2010).
Mixed Film Interactions : Hendrikx (1979) studied the interactions in mixed films of docosyltrimethylammonium bromide and sodium docosyl sulfate. The study highlighted the electrostatic interactions in mixed films and the effect of cetyl alcohol on these films (Hendrikx, 1979).
Water Treatment : Hu and Boyer (2017) investigated the application of bicarbonate-form anion exchange resin and sodium bicarbonate salt for the removal of dissolved organic carbon (DOC) in water treatment, which demonstrated over 60% DOC removal (Hu & Boyer, 2017).
DNA Binding Studies : Kumar and Asuncion (1993) researched the DNA binding capabilities of (9-Anthrylmethyl)ammonium chloride (AMAC), highlighting its high affinity for various DNA sequences and significant hypochromism upon binding (Kumar & Asuncion, 1993).
Medical Polymer Applications : Choi et al. (2011) reported the design of dual functional ionic liquids, which serve as plasticisers and antimicrobial agents for medical polymers. They offer flexibility and antimicrobial activity to poly(vinyl chloride) used in medical devices like catheters (Choi et al., 2011).
Environmental Impact Studies : Green, Machin, and Cresser (2008) examined the long-term effects of road salting on the dispersion of organic matter into drainage water. They hypothesized that decades of leaching and enhanced mineralization of organic matter have influenced current concentrations of dissolved organic carbon (DOC) (Green, Machin, & Cresser, 2008).
Safety And Hazards
Future Directions
The one-pot eco-friendly synthetic concept could be expected to build more multimetallic nanostructures with synergic enhancement effect for a range of electrocatalytic applications . The PdPtCu nanosheets exhibited remarkably enhanced performance in the electrooxidation of alcohols (methanol, ethanol, glycerol, and glucose) .
properties
IUPAC Name |
docosyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGOMATDFSEED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884964 | |
Record name | Docosyltrimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosyltrimethylammonium chloride | |
CAS RN |
17301-53-0 | |
Record name | Behenyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17301-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behentrimonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Docosanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Docosyltrimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEHENTRIMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7GNG3S47T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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